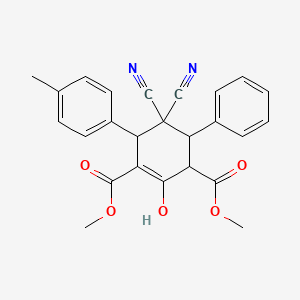
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate (CAS Number: 1212208-56-4) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 430.5 g/mol. Its structure includes two cyano groups, a hydroxyl group, and multiple phenyl substituents, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of cyano and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. Research indicates that it may influence enzyme activity and receptor interactions, although the exact mechanisms remain under investigation.
Antioxidant Properties
This compound has been studied for its antioxidant properties . Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.
Anticancer Activity
Research has indicated potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and programmed cell death.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which can be beneficial in treating conditions characterized by chronic inflammation. It appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 10 µM) compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Oxidative Stress Assessment :
In another study focusing on oxidative stress, the compound was tested against hydrogen peroxide-induced oxidative damage in neuronal cells. Results indicated that pre-treatment with the compound significantly reduced markers of oxidative stress (such as malondialdehyde levels) by up to 30%.
Data Summary Table
特性
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenylcyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-9-11-17(12-10-15)21-19(24(30)32-3)22(28)18(23(29)31-2)20(25(21,13-26)14-27)16-7-5-4-6-8-16/h4-12,18,20-21,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAOFDLFSVMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














